molecular formula C17H13BrClNO5 B13368188 Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate

Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate

Cat. No.: B13368188
M. Wt: 426.6 g/mol
InChI Key: DIYAJXJENJOZJJ-UHFFFAOYSA-N
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Description

Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate is a chemical compound with the molecular formula C17H13BrClNO4 It is a derivative of terephthalic acid and contains both bromine and chlorine atoms, making it a halogenated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation .

Scientific Research Applications

Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological targets, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation allows for versatile chemical modifications and interactions with a wide range of targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C17H13BrClNO5

Molecular Weight

426.6 g/mol

IUPAC Name

dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C17H13BrClNO5/c1-24-16(22)9-3-5-11(17(23)25-2)14(7-9)20-15(21)12-8-10(18)4-6-13(12)19/h3-8H,1-2H3,(H,20,21)

InChI Key

DIYAJXJENJOZJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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